molecular formula C18H26N2O B4556246 3,5-dimethyl-4-[6-(2-methylphenoxy)hexyl]-1H-pyrazole

3,5-dimethyl-4-[6-(2-methylphenoxy)hexyl]-1H-pyrazole

Cat. No.: B4556246
M. Wt: 286.4 g/mol
InChI Key: WJUZGGNTUKNBEJ-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-[6-(2-methylphenoxy)hexyl]-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with dimethyl groups and a hexyl chain linked to a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-[6-(2-methylphenoxy)hexyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 3,5-dimethylpyrazole with 6-bromohexyl-2-methylphenyl ether under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-[6-(2-methylphenoxy)hexyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or hexyl positions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols

Scientific Research Applications

3,5-dimethyl-4-[6-(2-methylphenoxy)hexyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-[6-(2-methylphenoxy)hexyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-4-[6-(2-chlorophenoxy)hexyl]-1H-pyrazole: Similar structure but with a chlorine atom instead of a methyl group.

    3,5-dimethyl-4-[6-(2-methoxyphenoxy)hexyl]-1H-pyrazole: Contains a methoxy group instead of a methyl group.

    3,5-dimethyl-4-[6-(2-fluorophenoxy)hexyl]-1H-pyrazole: Features a fluorine atom in place of the methyl group.

Uniqueness

3,5-dimethyl-4-[6-(2-methylphenoxy)hexyl]-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3,5-dimethyl-4-[6-(2-methylphenoxy)hexyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-14-10-7-8-12-18(14)21-13-9-5-4-6-11-17-15(2)19-20-16(17)3/h7-8,10,12H,4-6,9,11,13H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUZGGNTUKNBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCCCC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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